N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide
Description
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a pyrazole ring at the 2-position and an ethanesulfonamide group at the 4-position of the pyrazole.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-22(18,19)16-11-7-15-17(8-11)9-12-10-20-13-5-3-4-6-14(13)21-12/h3-8,12,16H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHREJHRKWDUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability, half-life, and clearance rate remain to be determined.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on its targets and mode of action, it is difficult to predict its potential therapeutic or adverse effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it is challenging to predict how these factors might impact its activity.
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : Not specifically listed; related compounds include 1269614-79-0.
- Molecular Formula : C16H18N2O3S
- Molecular Weight : Approximately 318.39 g/mol
Research indicates that this compound may act as an antagonist at alpha(2)-adrenergic receptors. Alpha(2)-adrenoceptors are involved in various central nervous system functions, including modulation of neurotransmitter release and regulation of blood pressure. The compound's interaction with these receptors suggests potential applications in treating neurodegenerative diseases and other conditions influenced by adrenergic signaling.
1. Neuroprotective Activity
Studies have shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin can exert neuroprotective effects. For instance, compounds with similar structures have been reported to inhibit the progression of neurodegenerative diseases like Alzheimer's and Parkinson's by acting on noradrenergic pathways .
2. Antidepressant Potential
Preliminary data suggest that this compound may exhibit antidepressant-like effects in animal models. This is likely due to its ability to modulate neurotransmitter systems involved in mood regulation .
3. Cytotoxicity and Enzyme Inhibition
The compound has shown moderate cytotoxicity against certain cancer cell lines and may inhibit specific enzymes linked to disease progression. For example, studies on multifunctional amides indicate potential as therapeutic agents through enzyme inhibition mechanisms .
Case Studies
- Alpha(2)-Adrenoceptor Antagonism
- Neuroprotective Effects
Data Tables
| Property | Measurement |
|---|---|
| IC50 (nM) | 920 |
| LogP | 4.712 |
| PSA (Polar Surface Area) | 71.03 |
| Molecular Weight | 318.39 g/mol |
Scientific Research Applications
Biological Activities
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide exhibits several biological activities that make it a candidate for therapeutic applications:
- Antiparasitic Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antiparasitic effects against protozoa such as Trypanosoma cruzi and Leishmania infantum. These compounds have shown low micromolar potencies while maintaining low cytotoxicity against human cells .
- Anticancer Properties : The compound's structure allows it to interact with various biological targets associated with cancer. Studies have demonstrated that pyrazole derivatives can inhibit key enzymes involved in cancer progression, leading to reduced cell proliferation in certain cancer types .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, making it a potential candidate for treating conditions characterized by inflammation. Pyrazole derivatives are known for their ability to inhibit cyclooxygenases (COX), which are crucial in the inflammatory process .
Synthesis Strategies
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrazole Core : The initial step usually involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxin with hydrazine derivatives to form the pyrazole core.
- Functionalization : Subsequent reactions may include alkylation or acylation to introduce the sulfonamide group and other functional groups that enhance biological activity.
- Purification and Characterization : After synthesis, the compound is purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry to confirm its structure .
Case Study 1: Antiparasitic Activity
A study focused on the antiparasitic properties of various pyrazole derivatives found that this compound exhibited significant activity against Leishmania infantum. The study highlighted its potential as a lead compound for developing new treatments for leishmaniasis .
Case Study 2: Anticancer Research
In another investigation, researchers explored the anticancer effects of pyrazole derivatives on breast cancer cell lines. The results indicated that this compound effectively inhibited cell growth and induced apoptosis through modulation of specific signaling pathways associated with cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
Several compounds share the 2,3-dihydrobenzo[b][1,4]dioxin scaffold but differ in substituents and functional groups:
Key Observations :
Pharmacological Activity :
- Enzyme Modulation : Compound 9q and its analogues (e.g., 9r–9u) demonstrate β-glucocerebrosidase modulatory activity, with yields exceeding 85% in some cases . The target compound’s sulfonamide group could similarly interact with enzymatic active sites, though empirical data are lacking.
- Antioxidant Potential: Dihydrodioxin derivatives with chroman-4-one substituents (e.g., Compound 5) exhibit radical-scavenging properties, suggesting the dihydrodioxin core itself may contribute to redox activity .
Physicochemical and Analytical Data
Notes:
- The target compound’s smaller molecular weight compared to Compounds 5 and 9q may improve bioavailability.
- Sulfonamide groups typically enhance thermal stability and crystallinity, which could facilitate X-ray structure determination using programs like SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
